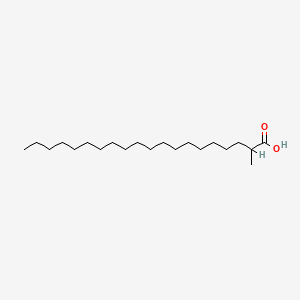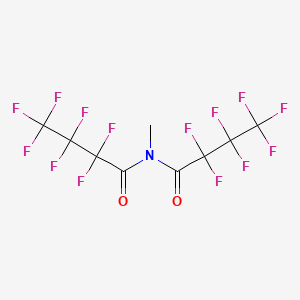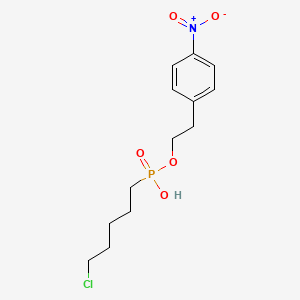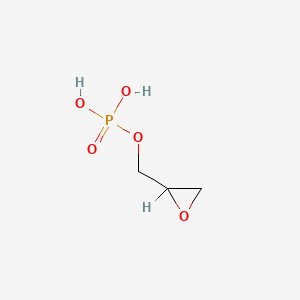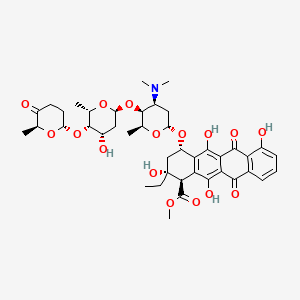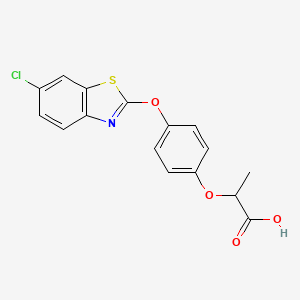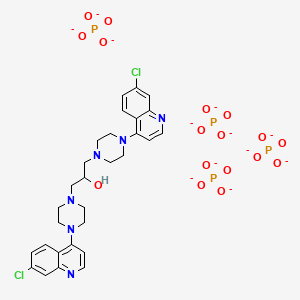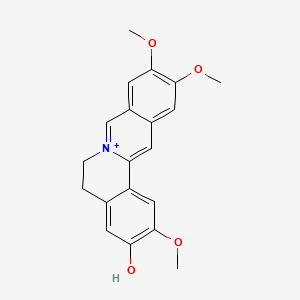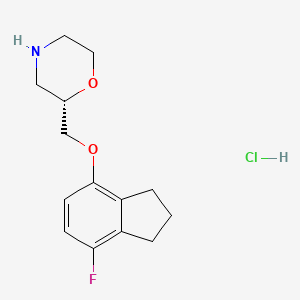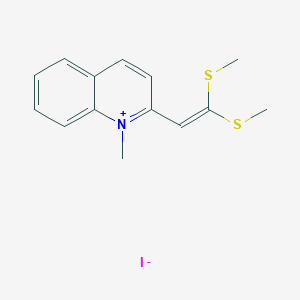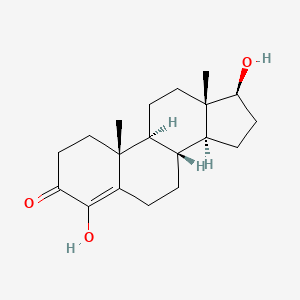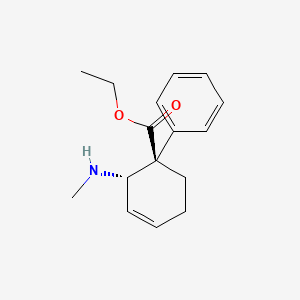
Scandium
Übersicht
Beschreibung
Scandium is a chemical element with the symbol Sc and atomic number 21. It is a silvery-white metallic element that belongs to Group 3 of the periodic table. This compound is classified as both a transition metal and a rare earth element. It is relatively lightweight, with an atomic mass of approximately 44.96 atomic mass units, and has a high melting point of 1541°C. This compound is known for its ability to form various oxidation states, predominantly +3, which makes it versatile in chemical reactions .
Wissenschaftliche Forschungsanwendungen
Scandium has a wide range of applications in various fields:
Wirkmechanismus
- Notably, this compound and rhenium form the high-melting-point compound Sc5Re24, with a melting point second only to ScN .
- Urinary excretion of Sc can be a useful tool for monitoring exposure in occupational and environmental health screenings .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemische Analyse
Biochemical Properties
Scandium plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It can mimic calcium in certain biochemical processes, which allows it to participate in reactions where calcium is typically involved. For example, this compound can interact with dihydropteridine reductase, an enzyme involved in the metabolism of tetrahydrobiopterin, a cofactor for the production of neurotransmitters . Additionally, this compound’s interaction with ionophores like A23187 facilitates its transport across cell membranes, mimicking calcium’s role in histamine secretion .
Cellular Effects
This compound influences various types of cells and cellular processes. It can affect cell signaling pathways by mimicking calcium, thereby altering the function of calcium-dependent enzymes and proteins. This can lead to changes in gene expression and cellular metabolism. For instance, this compound’s ability to interfere with calcium metabolism can impact the regulation of genes involved in cell growth and differentiation . Furthermore, this compound’s interaction with cellular organelles, such as lysosomes, can affect cellular homeostasis and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by mimicking calcium, thereby altering their activity. For example, this compound’s binding to dihydropteridine reductase can inhibit its activity, affecting the production of neurotransmitters . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that this compound can accumulate in certain tissues and organs, leading to prolonged effects on cellular processes . In vitro and in vivo studies have demonstrated that this compound’s impact on cellular function can persist over extended periods, depending on its concentration and exposure duration .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can mimic calcium’s beneficial effects on cellular processes. At high doses, this compound can exhibit toxic effects, leading to adverse outcomes such as tissue damage and impaired cellular function . Threshold effects have been observed, where the impact of this compound becomes more pronounced at higher concentrations, highlighting the importance of dosage in its biochemical analysis .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for cellular function. It can affect metabolic flux and metabolite levels by mimicking calcium and interfering with its metabolism. For example, this compound’s interaction with dihydropteridine reductase can impact the production of tetrahydrobiopterin, affecting neurotransmitter synthesis . Additionally, this compound’s influence on calcium-dependent enzymes can alter metabolic pathways involved in energy production and cellular homeostasis .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. Its ability to mimic calcium allows it to utilize calcium transport mechanisms, facilitating its movement across cell membranes . This compound can accumulate in specific tissues and organs, affecting its localization and function. For instance, this compound’s accumulation in lysosomes can impact cellular homeostasis and function .
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to lysosomes, where it can affect their function and contribute to cellular homeostasis . Additionally, this compound’s interaction with calcium-dependent proteins and enzymes can influence its activity and function within specific cellular compartments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Scandium is typically extracted from minerals such as thortveitite, or as a byproduct from uranium ore processing. The extraction process involves several key steps:
Mining and Concentration: The first step involves mining minerals that contain this compound.
Solvent Extraction: The leachate containing this compound is subjected to solvent extraction, where this compound is separated from other elements using organic solvents.
Precipitation and Calcination: this compound is precipitated as this compound hydroxide and then calcined to produce this compound oxide.
Industrial Production Methods: In industrial settings, this compound is often produced through hydrometallurgical processes. These include:
Analyse Chemischer Reaktionen
Types of Reactions: Scandium undergoes various chemical reactions, including:
Oxidation: this compound reacts with oxygen to form this compound oxide (Sc2O3).
Reduction: this compound oxide can be reduced to this compound metal using reducing agents such as calcium or aluminum.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Calcium or aluminum as reducing agents.
Substitution: Halogens or nitric acid.
Major Products:
Oxidation: this compound oxide (Sc2O3).
Reduction: this compound metal.
Substitution: this compound chloride (ScCl3), this compound nitrate (Sc(NO3)3).
Vergleich Mit ähnlichen Verbindungen
- Aluminum (Al)
- Yttrium (Y)
- Titanium (Ti)
Scandium’s unique combination of properties makes it a valuable element in various scientific and industrial applications, setting it apart from other similar compounds.
Eigenschaften
IUPAC Name |
scandium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Sc | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXSYDAISGFNSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Sc] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Sc | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9064689 | |
| Record name | Scandium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9064689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
44.95591 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Silvery-white solid; [Hawley] | |
| Record name | Scandium | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Scandium | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8696 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
7440-20-2, 43238-07-9 | |
| Record name | Scandium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7440-20-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Scandium hydride (ScH3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=43238-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Scandium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007440202 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Scandium | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Scandium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9064689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Scandium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.299 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SCANDIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YUJ4U1EW7R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What are the primary sources of scandium?
A: this compound is a rare earth element primarily found as a by-product of other mining operations. Major sources include thortveitite, a this compound silicate mineral, as well as residues and slags from titanium dioxide production, uranium extraction, and nickel processing. []
Q2: How can this compound be extracted from bauxite residue?
A: Direct leaching of bauxite residue with phosphoric acid has shown promising results for selective this compound extraction. Optimization of parameters like acid molarity, solid/liquid ratio, temperature, and time allows for a significant this compound recovery rate while minimizing iron co-extraction. []
Q3: Can this compound be selectively recovered from complex solutions?
A: Yes, ion flotation using potassium salts of fatty acids like potassium caprate has demonstrated high efficiency in recovering this compound from dilute chloride solutions. [] Additionally, specialized ion-exchange resins like Purolite MTS9580 offer high selectivity for this compound over impurities such as aluminum, iron, and calcium, making them suitable for recovering this compound from solutions like uranium leaching liquors. []
Q4: What is a novel method for preparing high-purity anhydrous this compound chloride?
A: A one-step rapid heating process utilizing low-purity this compound oxide and ammonium chloride under an inert atmosphere allows for the preparation of high-purity anhydrous this compound chloride (ScCl3). This method minimizes hydrolysis and produces a product with high purity suitable for applications like master alloy production. []
Q5: How can high-purity this compound oxide be efficiently produced from a solution containing this compound?
A: A multi-step process involving oxalation treatment, firing, dissolution, reprecipitation, and a second firing step can be employed to produce high-purity this compound oxide (Sc2O3). This method effectively removes impurities and yields a high-quality final product. []
Q6: How does this compound interact with oxygen?
A: Matrix isolation infrared spectroscopy and density functional theory calculations reveal that this compound atoms react with dioxygen (O2) to form various oxygen-rich complexes. Initially, a side-on bonded this compound monoxide-ozonide complex (OSc(η2-O3)) forms, which can rearrange to a more stable superoxo this compound peroxide complex (Sc(η2-O2)2). Further annealing leads to the formation of a trisuperoxo this compound complex (Sc(η2-O2)3) and a superoxo this compound bisozonide complex ((η2-O2)Sc(η2-O3)2). []
Q7: Can a terminal this compound imido complex be synthesized?
A: Yes, a terminal this compound imido complex stabilized by a bulky β-diketiminato ligand and 4-N,N-dimethylaminopyridine (DMAP) can be prepared by thermolysis of an arylamido methyl complex. This complex exhibits reactivity with tert-butyl amine and phenylacetylene, adding the N-H or C-H bond across the this compound imide linkage. []
Q8: How does the presence of a sulfate anion affect this compound extraction by phenol-formaldehyde resol oligomer Yarrezin B?
A: The presence of sulfate anions influences the extraction equilibria of this compound by phenol-formaldehyde resol oligomer Yarrezin B (YRB). Three distinct extraction equilibria have been observed, indicating the formation of different this compound complexes in the presence of sulfate. IR and 1H NMR spectroscopy confirmed this compound complexing within the YRB phase. []
Q9: How does this compound interact with iron oxides in the environment?
A: X-ray absorption near-edge structure (XANES) spectroscopy coupled with first-principles modeling reveals that this compound interacts with iron oxides like goethite and hematite primarily through outer-sphere complexation at environmentally relevant concentrations. This adsorption mechanism explains the efficient recovery of this compound from lateritic ores through mild metallurgical treatments. []
Q10: What is the impact of this compound on the properties of sodium silicate glasses?
A: The addition of this compound oxide (Sc2O3) to sodium silicate glasses increases their density, refractive index, and glass transformation temperature. This compound acts as a network modifier, enhancing the connectivity of the vitreous network and leading to improved thermal and mechanical properties. []
Q11: What is the potential of this compound in flexible electronics?
A: Polyimide-supported aluminum this compound nitride (AlScN) thin films show promise for flexible surface acoustic wave (SAW) devices. The incorporation of this compound significantly influences the electro-acoustic properties of the films, enabling the development of highly sensitive and flexible sensors. []
Q12: How does this compound affect the properties of titanium-aluminum alloys?
A: The addition of this compound to titanium-aluminum (Ti-Al) alloys, synthesized via "Hydride Technology," influences the phase composition and microstructure. Rietveld analysis, TEM, and X-ray spectral microanalysis revealed the presence of the Ti2Al5 phase and the absence of Ti2Al. This compound promotes the formation of wider Al-rich lamellae compared to the binary Ti-Al system, resulting in enhanced near-surface strength and microhardness. []
Q13: How is this compound utilized in nuclear medicine?
A: this compound-44, a positron emitter, is gaining significant attention in nuclear medicine for its favorable decay characteristics. When complexed with prostate-specific membrane antigen (PSMA) targeting vectors like PSMA-617, [44Sc]Sc-PSMA-617 enables high-quality PET imaging of prostate cancer. The longer half-life of this compound-44 compared to other commonly used isotopes like gallium-68 offers advantages for pre-therapeutic dosimetry, intraoperative applications, and long-term or late time-point imaging. [, , ]
Q14: What are the advantages of using Nobias resin for separating this compound-44?
A: Nobias resin offers effective separation of 44Sc from calcium targets used in cyclotron production. The resin exhibits high selectivity for this compound at a pH of 3, allowing for high recovery yields (over 90%) and a final product with minimal calcium contamination. This method's robustness and simplicity make it suitable for automated systems designed for this compound isotope separation and radiopharmaceutical synthesis. []
Q15: What is the role of organothis compound complexes in Ziegler-Natta polymerization?
A: Organothis compound complexes serve as valuable mechanistic probes in Ziegler-Natta polymerization, offering insights into the reaction pathways of α-olefins and dienes. Studies on permethylscandocene alkyl complexes reveal a "living" polymerization mechanism. The absence of a significant kinetic isotope effect during 2-butyne insertion across the this compound-carbon bond suggests that steric isotope effects are negligible and α-agostic interactions are likely absent in the transition state. []
Q16: How do ansa-(cyclopentadienyl)amidothis compound alkyl complexes behave in solution?
A: Variable-temperature NMR spectroscopy studies on ansa-(cyclopentadienyl)amidothis compound alkyl complexes reveal dynamic behavior in solution. The primary equilibrium in the presence of trimethylphosphine involves a phosphine-bound this compound alkyl and a free, 12-electron monomeric this compound alkyl species. []
Q17: Can this compound catalysts be used for chain-shuttling polymerization?
A: Yes, different this compound catalysts with distinct monomer selectivities enable chain-shuttling polymerization for the synthesis of novel block copolymers. For instance, a combination of a this compound catalyst highly active for syndiotactic styrene polymerization and another this compound catalyst selective for cis-1,4-isoprene polymerization, together with a chain-shuttling agent like triisobutylaluminum (TIBA), allows for the synthesis of block copolymers with well-defined syndiotactic polystyrene (sPS) and cis-1,4-polyisoprene (PIP) blocks. This approach can be extended to terpolymerization with butadiene, yielding terpolymers containing sPS, cis-1,4-PIP, and cis-1,4-polybutadiene (PBD) blocks. []
Q18: What is the structure of this compound chromium sulfide (ScCrS3)?
A: Single-crystal X-ray diffraction analysis shows that ScCrS3 crystallizes in a trigonal structure closely related to the rock-salt structure type. The unit cell is derived from a rhombohedral subcell with alternating filled and partially filled layers of metal atoms occupying octahedral sites within a close-packed sulfur framework. []
Q19: Can this compound nitride be used as a decorative coating?
A: Yes, this compound nitride (ScN) and this compound-alloy nitrides exhibit a color similar to pure copper, making them suitable for decorative coatings. Varying the composition of this compound-alloy nitrides with elements like nitrogen, oxygen, and carbon allows for achieving a range of colors, expanding their decorative applications. []
Q20: What are the limitations of the national standard method for analyzing this compound in geological samples?
A: The national standard method relies on sodium peroxide fusion for sample preparation, which introduces a significant salt load and can negatively impact the accuracy of subsequent this compound determination by inductively coupled plasma atomic emission spectrometry (ICP-AES). The process is also time-consuming and unsuitable for high-throughput analysis. []
Q21: Is there an alternative method for determining this compound in geological samples?
A: Yes, a four-acid digestion method utilizing a mixture of nitric acid, hydrochloric acid, perchloric acid, and hydrofluoric acid offers a robust and efficient alternative for decomposing geological samples prior to ICP-AES analysis. This approach minimizes matrix effects and provides higher sensitivity and accuracy compared to the alkali fusion method. []
Q22: What are the environmental implications of this compound extraction and processing?
A: The extraction and processing of this compound, like many other metals, can have environmental impacts. Responsible practices, such as minimizing waste generation, recycling spent materials, and implementing proper waste management strategies, are crucial for mitigating potential negative effects on the environment. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


